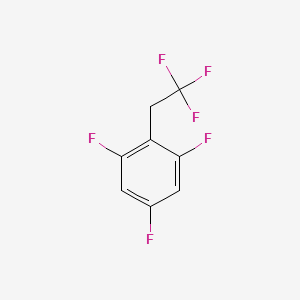

1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene

Description

Properties

IUPAC Name |

1,3,5-trifluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-4-1-6(10)5(7(11)2-4)3-8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGCLJPIVXNHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241312 | |

| Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-27-9 | |

| Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene

The following technical guide details the chemical identity, synthesis, and application logic for 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene , a specialized fluorinated building block.

CAS Number: 1099597-27-9[1]

Part 1: Executive Summary & Chemical Identity

This compound is a highly fluorinated aromatic motif (

In drug discovery, this motif serves as a bioisostere for ethyl or isopropyl groups, blocking metabolic "soft spots" while modulating

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 214.11 g/mol | |

| Physical State | Colorless Liquid | |

| Boiling Point | ~116 °C | Estimated based on isomer 1,2,3-trifluoro-5-(...) |

| Density | ~1.35 – 1.45 g/mL | Typical for polyfluorinated alkylbenzenes |

| LogP (Predicted) | 3.2 – 3.8 | Highly lipophilic due to |

| Electronic Character | Electron-deficient ( | Deactivated towards electrophilic attack |

Part 2: Synthesis & Manufacturing Protocols

Synthesizing electron-deficient arenes with fluoroalkyl side chains requires overcoming the inherent deactivation of the benzene ring.[1] Standard Friedel-Crafts alkylation fails due to the electron-withdrawing nature of both the fluorine substituents and the trifluoroethyl group.[1]

Primary Route: Radical Trifluoroethylation

The most robust method for introducing a 2,2,2-trifluoroethyl group onto a polyfluorobenzene core involves radical substitution .[1] This avoids the limitations of nucleophilic aromatic substitution (

Mechanism & Logic

-

Radical Generation: A trifluoroethyl radical (

) is generated from 2,2,2-trifluoroethyl iodide ( -

Addition: The electrophilic radical adds to the electron-deficient arene.[1] While radical addition usually favors electron-rich systems, the specific polarity of fluoroalkyl radicals allows reaction with fluorobenzenes under forcing conditions or specific catalysis.[1]

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard radical fluoroalkylation methodologies for electron-deficient arenes.

Reagents:

-

Alkylating Agent: 2,2,2-Trifluoroethyl iodide[1]

-

Oxidant/Initiator: Di-tert-butyl peroxide (DTBP) or Copper(II) acetate[1]

-

Solvent: Neat or Dichloromethane[1]

Step-by-Step Workflow:

-

Setup: Charge a high-pressure reaction vessel (bomb reactor) with 1,3,5-trifluorobenzene (1.0 equiv).

-

Addition: Add 2,2,2-trifluoroethyl iodide (1.5 equiv) and DTBP (0.2 equiv).

-

Reaction: Seal and heat to 130–150 °C for 12–24 hours. The high temperature is required to homolyze the peroxide and drive the radical chain.[1]

-

Workup: Cool to room temperature. Quench with aqueous sodium thiosulfate to remove residual iodine.[1]

-

Purification: Extract with pentane/ether. Dry over

.[1] Isolate the product via fractional distillation. The product will have a higher boiling point than the starting material (75 °C vs ~116 °C).[1]

Synthesis Pathway Diagram

Figure 1: Radical-mediated synthesis pathway overcoming electronic deactivation.

Part 3: Applications in Drug Discovery & Materials

Medicinal Chemistry: The Bioisostere Logic

In drug design, the 2,2,2-trifluoroethyl group is a "privileged motif."[1] Replacing a standard ethyl group with this fluorinated analog induces critical changes:

-

Metabolic Blocking: The

bond strength (approx. 116 kcal/mol) renders the terminal carbon immune to Cytochrome P450 oxidation.[1] -

Conformational Locking: The gauche effect between fluorine and adjacent heteroatoms or protons can lock the side chain into a specific conformation, reducing entropy penalties upon binding to a protein target.[1]

-

Lipophilicity Modulation: It increases LogP, enhancing blood-brain barrier (BBB) penetration, while simultaneously lowering the

of proximal amines or alcohols (inductive effect).[1]

Energy Storage: High-Voltage Electrolytes

The compound is a critical candidate for Lithium-Metal Battery (LMB) electrolytes.[1]

-

Anodic Stability: The high fluorine content lowers the HOMO energy level, preventing oxidative decomposition at high voltages (>4.5 V vs

).[1] -

SEI Formation: It participates in the formation of a Fluorine-rich Solid Electrolyte Interphase (SEI), which suppresses lithium dendrite growth.[1]

Decision Logic for Application

Figure 2: Decision matrix for deploying this fluorinated motif in R&D.

Part 4: Handling & Safety

While specific toxicological data for this exact CAS is limited, it should be handled as a Fluorinated Aromatic Solvent .[1]

-

Hazards: Likely causes skin/eye irritation (H315/H319).[1] Flammable liquid and vapor.[1][4]

-

Storage: Store under inert atmosphere (

or Ar) to prevent slow hydrolysis or oxidation. -

Disposal: Must be incinerated in a facility equipped with a scrubber for Hydrogen Fluoride (HF).[1]

References

-

PubChem Compound Summary. 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene (Isomer Analog Data). National Center for Biotechnology Information.[1] Link[1]

-

Matrix Scientific. Product Catalog: this compound (CAS 1099597-27-9).[1]Link[1]

-

BenchChem. Technical Data Sheet: Fluorinated Benzene Derivatives for Electrolytes.Link[1]

-

Oakwood Chemical. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Reagent for Trifluoroethylation).[1]Link

-

GuideChem. Chemical Properties of Polyfluorinated Alkyl Benzenes.Link[1]

Sources

An In-depth Technical Guide to the Spectral Analysis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the expected spectral characteristics of the novel fluorinated aromatic compound, 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The methodologies detailed herein are grounded in established laboratory protocols, offering a robust framework for researchers engaged in the synthesis, identification, and application of complex fluorinated molecules.

Introduction: The Significance of Polyfluorinated Aromatics

Polyfluorinated aromatic compounds are of increasing importance in pharmaceuticals, agrochemicals, and materials science.[1] The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines two distinct fluorinated motifs: a trifluorinated aromatic ring and a trifluoroethyl substituent. This unique structure presents a complex but predictable spectroscopic challenge. Understanding its spectral signature is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical and biological systems.

This guide is structured to provide not just data, but the scientific rationale behind the spectral predictions. We will explore the intricate spin-spin couplings introduced by the fluorine atoms and predict the resulting spectral patterns.

Predicted Spectral Data: A Multi-Technique Approach

The following sections detail the predicted spectral data for this compound. These predictions are derived from foundational spectroscopic principles and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The presence of ¹H, ¹⁹F, and ¹³C active nuclei provides a wealth of information.

Predicted ¹H, ¹⁹F, and ¹³C NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale / Notes |

| ¹H NMR | ||||

| Ar-H | ~7.0 - 7.5 | Triplet of quartets (tq) | ³J(H-F) ≈ 8-10 Hz, ⁵J(H-F) ≈ 2-3 Hz | The single aromatic proton will be split into a triplet by the two adjacent aromatic fluorine atoms and further split into a quartet by the three fluorine atoms of the trifluoroethyl group. |

| -CH₂ -CF₃ | ~3.4 - 3.8 | Quartet (q) | ³J(H-F) ≈ 10-12 Hz | The methylene protons are coupled to the three adjacent fluorine atoms of the trifluoroethyl group. This is similar to the quartet observed for the methylene protons in (2,2,2-Trifluoroethyl)benzene.[2] |

| ¹⁹F NMR | ||||

| Ar-F | ~ -105 to -115 | Doublet of quartets (dq) | ³J(F-H) ≈ 8-10 Hz, ⁴J(F-F) ≈ 20-30 Hz | The three equivalent aromatic fluorine atoms will be split into a doublet by the aromatic proton and into a quartet by the trifluoroethyl fluorine atoms through four-bond coupling. |

| -CH₂-CF₃ | ~ -65 to -70 | Triplet of triplets (tt) | ³J(F-H) ≈ 10-12 Hz, ⁴J(F-F) ≈ 20-30 Hz | The three equivalent trifluoroethyl fluorine atoms are split into a triplet by the two methylene protons and further split into a triplet by the two meta aromatic fluorine atoms. |

| ¹³C NMR | ||||

| C -CH₂ | ~135 - 140 | Quartet (q) | ²J(C-F) ≈ 30-35 Hz | The carbon attached to the trifluoroethyl group will show a quartet due to coupling with the three fluorine atoms. |

| C -F | ~160 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz | Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants. |

| C -H | ~110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz | The aromatic CH carbon will be split by the two adjacent fluorine atoms. |

| -C H₂-CF₃ | ~35 - 40 | Quartet (q) | ²J(C-F) ≈ 30 Hz | The methylene carbon is coupled to the three fluorine atoms of the CF₃ group. |

| -CH₂-C F₃ | ~125 | Quartet (q) | ¹J(C-F) ≈ 275-280 Hz | The CF₃ carbon shows a large one-bond coupling to the three attached fluorine atoms. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield a clear molecular ion peak and characteristic fragmentation patterns dominated by the stable aromatic core and the presence of fluorine.

Predicted Mass Spectrometry Data

| m/z Value | Predicted Identity | Notes |

| 212 | [M]⁺ | Molecular Ion Peak . This corresponds to the molecular weight of C₈H₄F₆. |

| 193 | [M - F]⁺ | Loss of a fluorine atom. |

| 143 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical, a common fragmentation pathway for such compounds. |

| 129 | [C₇H₄F₃]⁺ | Loss of the CH₂CF₃ group, leaving a trifluorobenzyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the benzene ring structure. |

The predicted fragmentation is based on general principles of mass spectrometry for aromatic and fluorinated compounds.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-F stretching bands and absorptions typical of a substituted benzene ring.

Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Predicted Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980 - 2900 | Aliphatic C-H Stretch (-CH₂-) | Medium-Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1350 - 1100 | C-F Stretch | Very Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

The C-F stretching region is expected to be complex and show multiple strong bands due to the two different fluorinated groups.[5][6][7]

Experimental Protocols

To obtain high-quality spectral data for this compound, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a spectral width of approximately 15 ppm.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a fluorine spectrum, which may require a broader spectral width (~200 ppm) due to the large chemical shift dispersion of fluorine.[8]

-

Proton decoupling should be used to simplify the spectra if necessary, although coupled spectra are essential for full structural elucidation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be required.

-

Consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an internal standard.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the target compound from any impurities.

-

-

MS Detection:

-

Set the mass spectrometer to scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

The EI source energy is typically set at 70 eV.

-

-

Data Analysis: Identify the peak corresponding to the target compound in the chromatogram and analyze its mass spectrum for the molecular ion and key fragments.

Workflow and Data Integration

A logical workflow ensures that data from multiple techniques is used synergistically to confirm the structure and purity of the compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

13C NMR characterization of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene

Advanced Structural Elucidation: C NMR of Polyfluorinated Scaffolds

Focus Analyte: this compound

Executive Summary & Strategic Importance

In modern drug discovery, the incorporation of fluorine into aromatic scaffolds is a standard tactic to modulate lipophilicity, metabolic stability, and pKa. However, the characterization of polyfluorinated motifs like This compound presents a specific analytical challenge.

The high spin density of

Experimental Protocol: The Dual-Decoupling Workflow

To successfully characterize this molecule, one must move beyond standard

Solvent Selection

-

Primary Choice:

(Deuterated Chloroform).-

Rationale: Standard for database comparison; provides excellent solubility for fluorinated aromatics.

-

-

Secondary Choice: Acetone-

.-

Rationale: If signal overlap occurs, the polar nature of acetone can induce significant chemical shift changes in aromatic protons/carbons via dipole-dipole interactions, resolving overlaps.

-

Pulse Sequence Strategy

The critical failure point in analyzing this molecule is signal-to-noise (S/N) loss due to C-F splitting. A quaternary carbon split by a single fluorine becomes a doublet (50% intensity per peak). With a

Recommended Protocol:

-

Observe:

C channel. -

Decouple 1:

H (WALTZ-16 or GARP). -

Decouple 2:

F (Broadband). Note: Requires a triple-resonance probe (H/C/F) or a specialized dual-tune probe.

If hardware limits strictly to

Workflow Visualization

Figure 1: Decision matrix for pulse sequence selection based on hardware availability.

Structural Analysis & Assignment Logic

The molecule possesses a plane of symmetry passing through C2 and C5. This simplifies the spectrum but increases the complexity of the coupling patterns.

Symmetry Elements:

-

Equivalent Carbons: C1 & C3; C4 & C6.

-

Unique Carbons: C2, C5, Side-chain

-

The Aliphatic Region (Side Chain)

The 2,2,2-trifluoroethyl group is a distinct spectroscopic handle.

-

-Carbon (

-

Shift:

ppm.[2] -

Pattern: Quartet (

). -

Coupling:

Hz. This is a massive coupling; the total width of the signal will be over 800 Hz (~8 ppm).

-

-

-Carbon (

-

Shift:

ppm (typically ~40.2 ppm). -

Pattern: Quartet (

). -

Coupling:

Hz. -

Note: In high-resolution spectra, this may appear as a quartet of triplets due to long-range coupling with the ortho-fluorines (F1/F3) on the ring.

-

The Aromatic Region (Ring)

The ring carbons are split by both the directly attached fluorines (

-

C1 & C3 (Fluorinated, Ortho to sidechain):

-

Shift:

ppm (Deshielded). -

Pattern: Doublet of Doublets (dd) or Doublet of Multiplets.

-

Dominant Coupling:

Hz.

-

-

C5 (Fluorinated, Para to sidechain):

-

Shift:

ppm. -

Pattern: Doublet of Triplets (dt).

-

Logic: Large doublet from F5 (

), split into triplets by equivalent F1/F3 (

-

-

C2 (Ipso to sidechain):

-

Shift:

ppm. -

Pattern: Triplet of Quartets (or complex multiplet).

-

Logic: It sees F1/F3 (

Hz) and the sidechain

-

-

C4 & C6 (Protonated):

-

Shift:

ppm (Shielded by ortho-F). -

Pattern: Multiplet (ddd).

-

Logic: Coupling to F3/F5 (or F1/F5).

-

Coupling Pathway Diagram

Figure 2: Coupling hierarchy for the C1 aromatic carbon. The large 1J coupling dominates the splitting pattern.

Summary Data Table

The following table summarizes the expected chemical shifts and coupling constants derived from composite data of 1,3,5-trifluorobenzene and (2,2,2-trifluoroethyl)benzene derivatives [1, 2].

| Carbon Position | Assignment | Approx. Shift ( | Multiplicity (Decoupled H only) | Key Coupling Constants ( |

| Side Chain | 125.9 | Quartet ( | ||

| Side Chain | 40.2 | Quartet ( | ||

| C1, C3 | C-F (Ortho) | 161.5 | Doublet of Multiplets | |

| C5 | C-F (Para) | 163.0 | Doublet of Triplets | |

| C2 | C-R (Ipso) | 108.0 | Triplet ( | |

| C4, C6 | C-H (Meta) | 101.5 | Multiplet ( |

Note: Shifts are referenced to CDCl3 triplet at 77.0 ppm.

References

-

Beilstein Journals. Synthesis and characterization of (2,2,2-Trifluoroethyl)benzene derivatives. Beilstein J. Org. Chem. 2013 .[1][3][4]

-

Royal Society of Chemistry. 13C NMR studies of fluorinated aromatic compounds. J. Chem. Soc., Perkin Trans. 2.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General Reference for C-F Coupling Constants).

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene

This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pathways of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with expert analysis to predict the compound's behavior under electron ionization conditions. Our approach is grounded in established fragmentation mechanisms for fluorinated aromatic compounds, offering a predictive framework for spectral interpretation in the absence of direct experimental data for this specific molecule.

Introduction: The Analytical Imperative for Fluorinated Aromatics

This compound is a highly fluorinated aromatic compound. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, the robust analytical characterization of such compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a pivotal technique for elucidating the structure of these molecules through the systematic analysis of their fragmentation patterns. This guide will dissect the predicted fragmentation cascade of the title compound, providing a foundational understanding for its identification and characterization.

Predicted Molecular Ion and Isotopic Profile

The molecular formula for this compound is C₈H₄F₆. The monoisotopic mass is calculated to be 230.0248 Da. Aromatic systems are known for their stability, which often results in a prominent molecular ion peak (M⁺˙) in the mass spectrum.[1][2] Given the stable nature of the benzene ring, we anticipate a significant abundance for the M⁺˙ at m/z 230.

Due to the natural abundance of ¹³C (~1.1%), an M+1 peak with a relative intensity of approximately 8.8% (8 x 1.1%) of the molecular ion peak is expected.

Proposed Electron Ionization Mass Spectrometry Protocol

To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source would be the instrument of choice. The following parameters represent a robust starting point for method development.

Experimental Protocol: GC-MS Analysis

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Split/Splitless | To handle a range of sample concentrations. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for aromatic compounds. |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |

| Electron Energy | 70 eV | A standard energy that provides extensive and consistent fragmentation.[3] |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Maintains ion transmission and reduces contamination. |

| Mass Range | m/z 40-350 | To capture the molecular ion and all significant fragment ions. |

This self-validating protocol ensures that the analyte is efficiently introduced into the mass spectrometer and that the resulting fragmentation is reproducible and characteristic of the molecule's structure.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to be driven by the inherent stability of the aromatic ring and the presence of the highly electronegative fluorine atoms, as well as the energetic favorability of benzylic cleavage.

The Precursor: The Molecular Ion

The process begins with the ionization of the molecule by a high-energy electron beam, resulting in the formation of the molecular ion radical cation (M⁺˙) at m/z 230.

Caption: Formation of the molecular ion.

Primary Fragmentation: Benzylic Cleavage

The most favorable initial fragmentation is predicted to be the cleavage of the C-C bond beta to the aromatic ring, a process known as benzylic cleavage.[4][5][6] This is due to the formation of a resonance-stabilized benzylic cation. In this case, the loss of a trifluoromethyl radical (•CF₃) would result in a highly stable trifluorobenzyl cation. The loss of a CF₃ group corresponds to a neutral loss of 69 Da.[7][8]

This leads to the anticipated base peak in the spectrum at m/z 161.

Caption: Primary fragmentation via benzylic cleavage.

Secondary and Tertiary Fragmentation Pathways

Following the initial benzylic cleavage, further fragmentation of the m/z 161 ion is expected, primarily involving the loss of fluorine or hydrogen fluoride.

-

Loss of a Fluorine Radical: The [C₇H₄F₃]⁺ ion can lose a fluorine radical (•F), leading to a fragment at m/z 142.

-

Loss of Hydrogen Fluoride (HF): A common fragmentation pathway for fluorinated compounds is the elimination of a neutral molecule of hydrogen fluoride (HF), which has a mass of 20 Da.[9] This would result in a fragment ion at m/z 141.

Further fragmentation of the aromatic ring itself can lead to a series of smaller ions, characteristic of benzene and its derivatives.

The following diagram illustrates the predicted major fragmentation cascade.

Caption: Predicted major fragmentation pathways.

Summary of Predicted Fragment Ions

The following table summarizes the key ions anticipated in the electron ionization mass spectrum of this compound.

| m/z | Proposed Formula | Identity | Fragmentation |

| 230 | [C₈H₄F₆]⁺˙ | Molecular Ion | - |

| 161 | [C₇H₄F₃]⁺ | Trifluorobenzyl cation | Loss of •CF₃ |

| 142 | [C₇H₄F₂]⁺ | Loss of •F from m/z 161 | |

| 141 | [C₇H₃F₂]⁺ | Loss of HF from m/z 161 | |

| 112 | [C₆H₃F]⁺ | Loss of HF from m/z 141 |

Conclusion

This in-depth guide provides a scientifically grounded prediction of the mass spectrometric fragmentation of this compound under electron ionization. The dominant fragmentation pathway is expected to be initiated by a highly favorable benzylic cleavage, leading to the formation of a stable trifluorobenzyl cation, which is predicted to be the base peak at m/z 161. Subsequent losses of fluorine radicals and neutral hydrogen fluoride molecules are also anticipated. This predictive analysis serves as a valuable resource for the identification and structural elucidation of this and related fluorinated aromatic compounds, empowering researchers in their analytical endeavors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9745, 1,3,5-Trifluorobenzene." PubChem, [Link]. Accessed 2 February 2026.

-

"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, [Link].

-

"Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry." ResearchGate, [Link].

-

"ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[2] - Fluorine Notes." Fluorine Notes, [Link].

-

"Electron ionization induced fragmentation of fluorinated derivatives of bisphenols." PubMed, 15 Oct. 2020, [Link].

-

"Fragment loss of CF3 group." ACD/Labs, 27 June 2008, [Link].

-

"Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." Fluorine Notes, Oct. 2021, [Link].

-

"Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines." PubMed, [Link].

-

"General Fragmentation Modes." [Link].

-

"α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE)." YouTube, 27 Jan. 2016, [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. acdlabs.com [acdlabs.com]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

The Profound Impact of Fluorination on the Electronic Landscape of Benzene Derivatives: A Technical Guide for Researchers

Introduction: The Subtle Power of a Single Atom Substitution

In the realm of molecular design, particularly within drug discovery and materials science, the strategic modification of aromatic systems is a cornerstone of innovation. Among the various substituent choices, the substitution of hydrogen with fluorine on a benzene ring stands out for its profound and often non-intuitive impact on a molecule's electronic properties. This guide provides an in-depth exploration of the electronic consequences of polyfluorination on benzene derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing these changes, the experimental and computational methodologies used for their characterization, and the practical implications for various applications. The narrative will emphasize the causality behind experimental choices, ensuring a self-validating understanding of the described protocols.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The substitution of hydrogen with the highly electronegative fluorine atom introduces a fascinating interplay of electronic effects that fundamentally alters the charge distribution and orbital energies of the benzene ring.

-

Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly pulls electron density from the benzene ring through the sigma (σ) bond framework. This inductive effect leads to a general decrease in the electron density of the ring.[1][2]

-

Resonance Effect (π-donation): Counterintuitively, the lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions of the ring.

The net electronic character of a fluorinated benzene derivative is a delicate balance of these opposing forces. While the inductive effect is generally dominant, the resonance effect plays a crucial role in modulating the reactivity and intermolecular interactions of these compounds.[2]

Reshaping the Frontier: The Impact of Fluorination on Molecular Orbitals

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Polyfluorination systematically modifies the energies of these orbitals, with significant consequences for the molecule's behavior.

With each fluorine substitution on a benzene ring, a new π-orbital is introduced into the system, which is lower in energy than the original six aromatic orbitals.[3] This has little effect on the energy levels of the original orbitals but contributes to the overall electronic landscape.[3] The strong electron-withdrawing nature of fluorine stabilizes all molecular orbitals, leading to a significant lowering of both the HOMO and LUMO energy levels.[1]

This stabilization has several important implications:

-

Increased Ionization Potential: A lower HOMO energy means that more energy is required to remove an electron, resulting in a higher ionization potential.

-

Increased Electron Affinity: A lower LUMO energy indicates that the molecule can more readily accept an electron, leading to a higher electron affinity.[4][5]

-

Widened HOMO-LUMO Gap: The differential stabilization of the HOMO and LUMO can lead to a widening of the energy gap, which influences the optical and electronic properties of the material.

The ability to precisely tune these energy levels through the number and position of fluorine substituents is a powerful tool in the design of organic semiconductors and other functional materials.[6][7]

Visualizing Orbital Energy Perturbation

The following diagram illustrates the general trend of HOMO and LUMO energy level depression upon increasing fluorination of a benzene ring.

Caption: General trend of HOMO and LUMO energy levels with increasing fluorination.

Experimental and Computational Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of polyfluorinated benzene derivatives requires a combination of experimental and computational techniques.

Experimental Methodologies

Cyclic voltammetry is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.

Protocol for Cyclic Voltammetry Analysis:

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Preparation of the Analyte Solution: Dissolve the polyfluorinated benzene derivative in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

Data Acquisition: Scan the potential between the desired limits at a specific scan rate (e.g., 100 mV/s). Record the resulting current as a function of the applied potential.

-

Data Analysis: Determine the onset of the oxidation and reduction peaks from the cyclic voltammogram. These values can be used to calculate the HOMO and LUMO energies using the following empirical equations:

-

EHOMO = - (Eoxonset + 4.4) eV

-

ELUMO = - (Eredonset + 4.4) eV

(Note: The value of 4.4 eV is an empirical factor that relates the reference electrode potential to the vacuum level.)

-

Causality in Protocol: The choice of a non-aqueous solvent is critical due to the limited solubility of many organic compounds in water and to avoid interfering electrochemical reactions from the solvent. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution. Degassing is essential because dissolved oxygen can be electrochemically active and interfere with the measurement of the analyte's redox potentials.

Photoelectron spectroscopy provides a direct measurement of the ionization potentials of a molecule, which correspond to the energies of its occupied molecular orbitals.

-

Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV radiation to probe the valence electrons and provides detailed information about the HOMO and other high-lying occupied orbitals.[8][9]

-

X-ray Photoelectron Spectroscopy (XPS): Employs X-rays to ionize core electrons, offering insights into the elemental composition and chemical environment of the atoms within the molecule.[10]

Experimental Workflow for Photoelectron Spectroscopy:

Caption: A simplified workflow for a photoelectron spectroscopy experiment.

Computational Modeling

Density Functional Theory (DFT) and other quantum chemical methods are invaluable tools for predicting and understanding the electronic properties of polyfluorinated benzene derivatives.[1]

Typical Computational Protocol (DFT):

-

Molecular Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: A frequency calculation is then performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set to obtain more reliable electronic properties.

-

Analysis of Molecular Orbitals: The energies and shapes of the HOMO, LUMO, and other molecular orbitals are then analyzed.

-

Calculation of Electronic Properties: Various electronic properties, such as electron affinity, ionization potential, and electrostatic potential maps, can be calculated.[1]

Causality in Protocol: The choice of functional and basis set is a critical decision in any DFT calculation. Different combinations offer varying levels of accuracy and computational cost. Geometry optimization is a prerequisite for accurate electronic property calculations as the electronic structure is highly dependent on the molecular geometry.

The Influence on Aromaticity and Intermolecular Interactions

The introduction of fluorine atoms not only affects the electronic properties of the isolated molecule but also influences its aromaticity and how it interacts with other molecules.

Aromaticity

While benzene is the archetypal aromatic molecule, fluorination has been shown to decrease its aromaticity.[2] This is attributed to two main factors:

-

Resonant Effect: The resonance donation from fluorine can disrupt the delocalization of the π-electrons in the benzene ring.

-

Inductive Effect: The strong inductive withdrawal of electron density by fluorine decreases the charge density at the center of the ring.[2]

Magnetic properties, such as Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS), are computational metrics used to quantify aromaticity.[2] Studies have shown that the RCS value decreases with an increasing number of fluorine substituents, indicating a reduction in aromatic character.[2] For instance, the RCS value for benzene is 12.0 nA/T, while for hexafluorobenzene it is 9.9 nA/T.[2]

Arene-Perfluoroarene Interactions

A particularly important consequence of the altered electronic properties of polyfluorinated benzenes is their ability to engage in strong non-covalent interactions with electron-rich aromatic systems. These arene-perfluoroarene (A-PFA) interactions are driven by complementary electrostatic interactions between the electron-deficient fluorinated ring and the electron-rich non-fluorinated ring.[11][12]

These interactions are significantly stronger than conventional π-π stacking interactions and are a powerful tool for directing the self-assembly of molecules in materials science and for enhancing ligand-protein binding in drug design.[11][12][13][14] The binding energy of these interactions is a result of favorable electrostatic and dispersion forces, as well as the hydrophobic effect in aqueous environments.[13][14]

Visualizing Arene-Perfluoroarene Interaction:

Caption: Electrostatic attraction in an arene-perfluoroarene interaction.

Applications in Drug Discovery and Materials Science

The unique electronic properties of polyfluorinated benzene derivatives have led to their widespread use in various scientific and technological fields.

Drug Discovery

In medicinal chemistry, the introduction of fluorine atoms can have a dramatic effect on a drug's pharmacokinetic and pharmacodynamic properties.[15][16]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Binding Affinity: The altered electronic properties can lead to enhanced binding to target proteins through favorable electrostatic or arene-perfluoroarene interactions.

-

Membrane Permeability: The increased lipophilicity of fluorinated compounds can improve their ability to cross cell membranes.

A significant number of FDA-approved drugs contain fluorine, highlighting the importance of this element in modern drug design.[15][17]

Materials Science

In materials science, polyfluorinated benzene derivatives are key components in a wide range of organic electronic and optoelectronic devices.[18][19][20]

-

Organic Light-Emitting Diodes (OLEDs): Fluorination can be used to tune the emission color and improve the efficiency and stability of OLEDs.

-

Organic Field-Effect Transistors (OFETs): The low-lying LUMO levels of polyfluorinated aromatics make them excellent n-type semiconductors for use in OFETs.

-

Organic Photovoltaics (OPVs): The ability to tune the HOMO and LUMO levels allows for the optimization of the energy level alignment at the donor-acceptor interface in OPVs, leading to improved device performance.[6]

Quantitative Data Summary

The following table summarizes key electronic properties of benzene and some of its fluorinated derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Benzene | -9.24 | +1.15 | 9.24 | -1.15 |

| Fluorobenzene | -9.20 | +0.85 | 9.20 | -0.85 |

| 1,2-Difluorobenzene | -9.30 | +0.65 | 9.30 | -0.65 |

| 1,3-Difluorobenzene | -9.36 | +0.68 | 9.36 | -0.68 |

| 1,4-Difluorobenzene | -9.15 | +0.61 | 9.15 | -0.61 |

| Pentafluorobenzene | - | - | - | ~0.86 |

| Hexafluorobenzene | -9.90 | -0.53 | 9.90[21] | 0.530 ± 0.050[21] |

Note: HOMO and LUMO values are approximate and can vary depending on the experimental or computational method used. The electron affinity of hexafluorobenzene has been reported with a range of values.[21][22]

Conclusion

The polyfluorination of benzene derivatives offers a powerful and versatile strategy for the fine-tuning of molecular electronic properties. The interplay of inductive and resonance effects, the systematic depression of frontier molecular orbital energies, and the emergence of strong arene-perfluoroarene interactions provide a rich toolbox for the rational design of novel drugs and advanced materials. A thorough understanding of the fundamental principles outlined in this guide, coupled with the judicious application of the described experimental and computational methodologies, will continue to drive innovation in these exciting fields.

References

-

Electronic and Magnetic Properties of Oligomers and Chains of Poly(benzodifurandione) (PBDF), A Highly Conducting n-Type Polymer. ChemRxiv. (2023). [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. (2021). [Link]

-

Arene-Perfluoroarene Interactions as Physical Cross-Links for Hydrogel Formation. (2025). [Link]

-

Arene-Perfluoroarene Interactions in Solution. The Journal of Organic Chemistry. (2021). [Link]

-

Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. MDPI. (2022). [Link]

-

Scheme 1. Benzene and its fluorinated derivatives. Labels are the same as those used in Ref.[18]. ResearchGate. (n.d.). [Link]

-

(PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate. (n.d.). [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. (2025). [Link]

-

The electronic structure of benzene from a tiling of the correlated 126-dimensional wavefunction. Nature Communications. (2020). [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules. (2021). [Link]

-

Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. Molecules. (2020). [Link]

-

Photoelectron Spectra of Benzene and some Fluorobenzenes. RSC Publishing. (n.d.). [Link]

-

RSC Advances Blog. (n.d.). [Link]

-

Benzene and its fluorinated derivatives and calculated RCS values (in nA·T - ResearchGate. (n.d.). [Link]

-

Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. (2007). [Link]

-

Arene-Perfluoroarene Interactions in Solution. PMC. (2021). [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. (2023). [Link]

-

Electron affinities of hexafluorobenzene and pentafluorobenzene. The Journal of Physical Chemistry. (1987). [Link]

-

Cyclic voltammetry of the perfluorinated polymer at different scan rates and polyaniline at 50 mV s⁻¹ for comparison. ResearchGate. (n.d.). [Link]

-

Structures of some fluorinated benzenes determined by ab initio computation. ResearchGate. (2025). [Link]

-

MICROREVIEW Organic and organometallic fluorinated materials for electronics and optoelectronics. CORE. (n.d.). [Link]

-

X-ray photoelectron spectroscopy of fluorinated benzenes. ACS Publications. (n.d.). [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. (2021). [Link]

-

Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). [Link]

-

The role of fluorine doping in tuning the optoelectronic properties of ZnO thin films. (2025). [Link]

-

Photoelectron spectra of benzene and some fluorobenzenes. Faraday Discussions of the Chemical Society. (1972). [Link]

-

Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. PMC. (n.d.). [Link]

-

Recurrent Fluorescence of Polycyclic Aromatic Hydrocarbon Isomers: A Comparative Study. PMC. (2025). [Link]

-

Benzene, hexafluoro-. NIST WebBook. (n.d.). [Link]

-

Assessment of Per- and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs) in Surface Waters Used for Urban Water Supply in Brazil. MDPI. (2026). [Link]

-

Controlling organic semiconductor band gaps by electron-acceptor fluorination. (2018). [Link]

-

Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. MDPI. (n.d.). [Link]

-

Electron affinities of hexafluorobenzene and pentafluorobenzene. ACS Publications. (1987). [Link]

-

Multi-scale assembly strategies driven by arene–perfluoroarene interaction: molecular design of functional materials. Nanoscale. (2022). [Link]

-

Fluorine as a π Donor. Carbon 1s Photoelectron Spectroscopy and Proton Affinities of Fluorobenzenes. ResearchGate. (2025). [Link]

-

Design and synthesis of single-benzene-based fluorophores with red/NIR emission for dual-function optical waveguides and photodynamic therapy. Journal of Materials Chemistry C. (n.d.). [Link]

-

Arene-Perfluoroarene Interactions in Solution. ResearchGate. (n.d.). [Link]

-

Electrochemical Studies of Perfluoroacids (PFAs) and Perfluorooctane Sulfonate (PFOS). ERN Conference. (n.d.). [Link]

-

Chemical Properties of Benzene, hexafluoro- (CAS 392-56-3). Cheméo. (n.d.). [Link]

-

On the Role of LiF in Organic Optoelectronics. MDPI. (n.d.). [Link]

-

Fluorine “forever chemical” in medicines not leading to added drug reactions. University of Birmingham. (2025). [Link]

-

Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. (2024). [Link]

-

Saturated bioisosteres of benzene: Unique building blocks for drug discovery. (2022). [Link]

-

Synthesis, characterization and electrochemistry of polycyclic fused aromatic pyrroles and their conjugated polymers. New Journal of Chemistry. (2018). [Link]

-

Experimental data for C 6 F 6 (hexafluorobenzene). (n.d.). [Link]

-

Organic Semiconductors for Optoelectronics. electronic library. (2021). [Link]

Sources

- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Controlling organic semiconductor band gaps by electron-acceptor fluorinationï½The Institute of Scientific and Industrial Research, Osaka University [sanken.osaka-u.ac.jp]

- 8. Photoelectron spectra of benzene and some fluorobenzenes - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 9. Photoelectron spectra of benzene and some fluorobenzenes - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Multi-scale assembly strategies driven by arene–perfluoroarene interaction: molecular design of functional materials - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Arene-Perfluoroarene Interactions in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine “forever chemical” in medicines not leading to added drug reactions - University of Birmingham [birmingham.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. electronic library - Organic Semiconductors for Optoelectronics [elib.dlr.de]

- 21. Benzene, hexafluoro- [webbook.nist.gov]

- 22. Benzene, hexafluoro- (CAS 392-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Initial Investigations of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene

A Theoretical Exploration of a Novel Fluorinated Aromatic Compound

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review in February 2026, 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is not a commercially available compound and has not been explicitly characterized in published scientific literature. This guide is a theoretical exploration based on the known properties and reactivities of structurally analogous compounds. The proposed experimental protocols are predictive and should be approached with rigorous safety and validation measures.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic profiles, make fluorinated compounds highly sought after. This guide focuses on the theoretical investigation of a novel compound, this compound. By examining the synthesis, predicted properties, and potential reactivity of this molecule, we aim to provide a foundational understanding for researchers interested in exploring this and similar highly fluorinated aromatic systems. The insights are drawn from the established chemistry of its constituent moieties: the 1,3,5-trifluorobenzene core and the 2,2,2-trifluoroethyl substituent.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be predicted by amalgamating the known data of its analogues, primarily 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene and (2,2,2-trifluoroethyl)benzene.

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₈H₄F₆ | Based on structural components. |

| Molecular Weight | 214.11 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Similar to many fluorinated benzene derivatives. |

| Boiling Point | ~120-130 °C | Interpolated from the boiling point of (2,2,2-trifluoroethyl)benzene (~116 °C) and considering the increased polarity from additional fluorine atoms. |

| Density | ~1.4 g/mL | Expected to be denser than water, a common feature of polyfluorinated compounds. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, acetone, chlorinated solvents). | The high fluorine content suggests hydrophobicity. |

Predicted Spectroscopic Data

-

¹H NMR:

-

A quartet in the range of 3.4-3.8 ppm, corresponding to the two protons of the ethyl group, with coupling to the three fluorine atoms of the CF₃ group.

-

A triplet in the range of 6.8-7.2 ppm, corresponding to the two equivalent aromatic protons, with coupling to the two adjacent fluorine atoms.

-

-

¹⁹F NMR:

-

A triplet around -66 ppm, corresponding to the CF₃ group, with coupling to the two adjacent protons.

-

A multiplet in the range of -100 to -120 ppm for the aromatic fluorine atoms.

-

-

¹³C NMR:

-

Multiple signals for the aromatic carbons, with characteristic C-F couplings.

-

A quartet for the CF₃ carbon.

-

A quartet for the CH₂ carbon, with coupling to the CF₃ group.

-

-

Mass Spectrometry (EI):

-

Molecular ion peak (M⁺) at m/z = 214.

-

Characteristic fragmentation pattern involving the loss of CF₃ and other fragments.

-

Proposed Synthesis

A plausible synthetic route to this compound would involve the reaction of a suitable 1,3,5-trifluorobenzene derivative with a trifluoroethylating agent. A direct trifluoroethylation of 1,3,5-trifluorobenzene is challenging due to the deactivated nature of the ring. A more feasible approach would be a cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

Caption: Proposed Suzuki cross-coupling synthesis route.

Detailed Experimental Protocol (Theoretical)

-

Synthesis of 1,3,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene:

-

To a solution of 1,3,5-trifluorobenzene (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in a suitable solvent (e.g., THF), add a catalytic amount of an iridium photocatalyst such as [Ir(dtbpy)(ppy)₂]PF₆ (0.01 eq).

-

Irradiate the mixture with visible light at room temperature for 24-48 hours, monitoring the reaction by GC-MS.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired boronic ester.

-

-

Suzuki Coupling:

-

To a solution of the 1,3,5-trifluoro-2-boronic ester (1.0 eq) and 2,2,2-trifluoroethyl iodide (1.5 eq) in a mixture of toluene and water, add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq).

-

Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon) for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo and purify the crude product by column chromatography to obtain this compound.

-

Predicted Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atoms on the aromatic ring and the properties of the trifluoroethyl group.

Aromatic Ring Reactivity

The three fluorine atoms strongly deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution (SₙAr).

Caption: Predicted aromatic substitution reactivity.

-

Nucleophilic Aromatic Substitution (SₙAr): This is the most probable reaction pathway for the aromatic ring. Nucleophiles such as alkoxides, thiolates, and amines are expected to displace one of the fluorine atoms, likely at the 4- or 6-position due to the activating effect of the other fluorine atoms.

-

Electrophilic Aromatic Substitution: These reactions are expected to be very difficult and require harsh conditions, if they proceed at all. The strong deactivating effect of the six fluorine atoms (three on the ring and three on the ethyl group) makes the ring electron-poor.

Trifluoroethyl Group Reactivity

The trifluoroethyl group is generally stable. The C-F bonds are very strong, and the CF₃ group is a poor leaving group. Reactions involving this group would likely require harsh conditions.

Potential Applications

Based on the applications of structurally similar compounds, this compound could be a valuable building block or intermediate in several fields:

-

Medicinal Chemistry: The introduction of this moiety into a drug candidate could enhance metabolic stability, lipophilicity, and cell membrane permeability. The trifluorinated benzene ring can also participate in specific interactions with biological targets.

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic rings to improve their efficacy and environmental persistence.

-

Materials Science: Polyfluorinated aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and organic electronics due to their thermal and chemical stability. A primary research application of multi-fluorinated benzene derivatives is as a key component in electrolytes for high-voltage lithium metal batteries (LMBs). The incorporation of fluorine into electrolyte formulations improves anodic stability, allowing batteries to operate at voltages above 4.5 V.

Safety and Handling

While no specific toxicity data exists for this compound, it should be handled with the same precautions as other polyfluorinated aromatic compounds. It is predicted to be a skin and eye irritant. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound represents an unexplored area of fluorine chemistry. This theoretical guide provides a predictive framework for its synthesis, properties, and reactivity based on the well-established chemistry of its analogues. The unique combination of a trifluorinated aromatic ring and a trifluoroethyl group suggests that this compound could have interesting and useful properties for applications in drug discovery, agrochemicals, and materials science. Experimental validation of the predictions made in this guide is a necessary next step to fully understand the potential of this novel molecule.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Aromatic Compounds

Abstract

The strategic incorporation of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated aromatic compounds, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles guiding the choice of fluorination strategy, present detailed, field-proven protocols for key synthetic transformations, and illuminate the underlying reaction mechanisms. This document is designed not as a rigid template, but as a comprehensive, experience-driven resource to empower the rational design and efficient synthesis of next-generation fluorinated aromatics.

Introduction: The Fluorine Advantage in Drug Discovery

The substitution of hydrogen with fluorine in a drug molecule can induce profound changes in its biological activity.[1][2] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to a hydroxyl group), high electronegativity, and the strength of the C-F bond—are leveraged to enhance a multitude of drug-like properties.[1] These include:

-

Metabolic Stability: The high bond dissociation energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often at sites that would otherwise be susceptible to hydroxylation. This can significantly increase the half-life of a drug.

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.

-

Conformational Control: The steric and electronic influence of fluorine can be used to lock a molecule into a specific, biologically active conformation.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of a drug at physiological pH and affecting its solubility and target engagement.

Given these advantages, it is no surprise that a significant and growing percentage of pharmaceuticals and agrochemicals contain fluorine. The challenge for the synthetic chemist, therefore, is to develop robust and selective methods for the introduction of fluorine into complex aromatic and heteroaromatic scaffolds.

Strategic Approaches to Aromatic Fluorination: A Mechanistic Overview

The synthesis of fluorinated aromatic compounds can be broadly categorized into three main mechanistic pathways: electrophilic, nucleophilic, and radical fluorination. The choice of strategy is dictated by the electronic nature of the aromatic substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.

Electrophilic Fluorination

In electrophilic fluorination, an electron-rich aromatic ring attacks an electrophilic source of fluorine ("F+").[3][4] This approach is particularly well-suited for arenes bearing electron-donating groups (EDGs) such as alkoxy or amino substituents, which activate the ring towards electrophilic attack.

A key consideration in electrophilic fluorination is the reactivity of the fluorinating agent. Highly reactive reagents can lead to a lack of selectivity and the formation of unwanted byproducts.[3] Modern electrophilic fluorination relies on N-F reagents, which offer a good balance of reactivity and stability.[4] Among the most widely used is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[5]

The mechanism of electrophilic aromatic substitution (SEAr) with Selectfluor is believed to proceed through a Wheland intermediate, as depicted below.

Caption: Simplified catalytic cycle for palladium-catalyzed fluorination.

Copper-Catalyzed Trifluoromethylation: Copper catalysis is particularly prominent in the introduction of the trifluoromethyl (CF3) group. T[6][7][8]hese reactions often proceed via a Cu(I)/Cu(III) catalytic cycle. The mechanism can involve the formation of a Cu-CF3 species, which then couples with an aryl halide or other suitable partner.

Caption: Simplified catalytic cycle for copper-catalyzed trifluoromethylation.

Key Synthetic Methodologies and Protocols

This section provides detailed, step-by-step protocols for several key fluorination reactions, representing the strategic approaches discussed above. These protocols are intended as a starting point for laboratory execution and may require optimization for specific substrates.

Protocol 1: Electrophilic Fluorination of Anisole using Selectfluor®

This protocol describes the direct fluorination of an electron-rich arene, anisole, using Selectfluor®.

Materials:

-

Anisole

-

Selectfluor®

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of anisole (1.0 equiv) in anhydrous acetonitrile (0.1 M) in a round-bottom flask at room temperature, add Selectfluor® (1.1 equiv) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. 3[9]. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane (3 x volume of acetonitrile).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired fluoroanisole isomers.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine with a Secondary Amine

This protocol details the synthesis of a 2-aminopyridine derivative via an SNAr reaction.

Materials:

-

2-Chloropyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloropyridine (1.0 equiv), morpholine (1.2 equiv), and potassium carbonate (2.0 equiv). 2[1]. Add DMSO to achieve a concentration of approximately 0.5 M with respect to 2-chloropyridine.

-

Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMSO).

-

Combine the organic layers and wash with water and then brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-(morpholino)pyridine.

Protocol 3: Palladium-Catalyzed Fluorination of an Aryl Bromide

This protocol describes a palladium-catalyzed fluorination of an aryl bromide using a biarylphosphine ligand.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Biarylphosphine ligand (e.g., SPhos)

-

Cesium fluoride (CsF, anhydrous)

-

Toluene (anhydrous)

-

Glovebox or Schlenk line

-

Schlenk flask

-

Magnetic stirrer and stir bar

Procedure (to be performed under an inert atmosphere):

-

In a glovebox, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous CsF (2.0 equiv) to a Schlenk flask.

-

Add the aryl bromide (1.0 equiv) and anhydrous toluene (to achieve a concentration of 0.2 M).

-

Seal the flask, remove it from the glovebox, and heat the mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding aryl fluoride.

Protocol 4: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol details the trifluoromethylation of an aryl iodide using a copper catalyst and a suitable trifluoromethyl source.

Materials:

-

Aryl iodide (e.g., 4-iodotoluene)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium trifluoroacetate (CF₃CO₂K)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Glovebox or Schlenk line

-

Schlenk flask

-

Magnetic stirrer and stir bar

Procedure (to be performed under an inert atmosphere):

-

In a glovebox, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium trifluoroacetate (2.0 equiv) to a Schlenk flask.

-

Add the aryl iodide (1.0 equiv) and anhydrous DMF (to achieve a concentration of 0.5 M).

-

Seal the flask, remove it from the glovebox, and heat the mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS. The reaction is typically complete within 24 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated arene.

Late-Stage Fluorination: The Power of PhenoFluorMix™

A significant challenge in drug discovery is the ability to introduce fluorine into a complex, biologically active molecule at a late stage of the synthesis. This "late-stage fluorination" allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis.

[10]PhenoFluorMix™, a mixture of a chloroimidazolium salt and cesium fluoride, has emerged as a powerful reagent for the deoxyfluorination of phenols, a common functional group in natural products and pharmaceuticals. T[11][12]his reagent is air- and moisture-stable, making it more practical to handle than many other fluorinating agents.

[12]The proposed mechanism involves the in situ formation of a reactive fluorinating species that converts the phenol to an aryl fluoride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. scispace.com [scispace.com]

- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 12. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

application of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene in pharmaceutical synthesis

Application Note: Strategic Utilization of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene in Pharmaceutical Synthesis

Executive Summary

This technical guide details the application of This compound (CAS: N/A for specific isomer in common bulk registries; analogous to SCBT catalog items) as a privileged building block in medicinal chemistry.

In modern drug discovery, the 2,2,2-trifluoroethyl group is increasingly utilized as a bioisostere for ethyl or isopropyl groups. It offers three critical advantages:

-

Metabolic Stability: The C-F bonds block metabolic oxidation (e.g., by Cytochrome P450) at the benzylic position.

-

Lipophilicity Modulation: It increases logP, enhancing membrane permeability.

-

Conformational Locking: The steric bulk of the trifluoroethyl group, combined with the "buttressing effect" of the flanking fluorines (at positions 1 and 3), restricts bond rotation, potentially locking the molecule into a bioactive conformation.

This guide provides protocols for the synthesis of this scaffold and its subsequent regioselective derivatization via Nucleophilic Aromatic Substitution (SNAr).

Chemical Profile & Reactivity Analysis

-

Core Structure: Electron-deficient benzene ring.

-

Substituents:

Mechanistic Insight: Regioselectivity The molecule possesses three fluorine atoms available for displacement. However, they are not equivalent.

-

F1 & F3: These are ortho to the bulky -CH2CF3 group. Steric hindrance significantly retards nucleophilic attack at these positions.

-

F5: This fluorine is para to the -CH2CF3 group. The -CH2CF3 group exerts a strong inductive electron-withdrawing effect (-I), which activates the para position. Furthermore, F5 is sterically accessible.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Radical Trifluoroethylation)

Since this specific isomer is a specialized research chemical, it is often synthesized in situ or in-house from 1,3,5-trifluorobenzene.

Objective: Install the 2,2,2-trifluoroethyl group onto 1,3,5-trifluorobenzene. Method: Photoredox-catalyzed Radical Alkylation (Minisci-type reaction).

Reagents:

-

Substrate: 1,3,5-Trifluorobenzene (1.0 equiv)

-

Alkylating Agent: 1,1,1-Trifluoro-2-iodoethane (1.5 equiv)

-

Photocatalyst: fac-Ir(ppy)3 (1.0 mol%) or Eosin Y (Organic alternative)

-

Base: K2HPO4 (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMSO

Step-by-Step Procedure:

-

Setup: In a Pyrex tube equipped with a magnetic stir bar, dissolve 1,3,5-trifluorobenzene (10 mmol) and 1,1,1-trifluoro-2-iodoethane (15 mmol) in degassed MeCN (20 mL).

-

Catalyst Addition: Add fac-Ir(ppy)3 (0.1 mmol) and K2HPO4 (20 mmol).

-

Irradiation: Seal the tube (under Argon) and irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.

-

Note: Use a fan to maintain temperature <30°C to prevent volatility losses of the starting material.